molecular formula C21H32N2O5S2 B2403919 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 874787-77-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2403919
CAS No.: 874787-77-6
M. Wt: 456.62
InChI Key: RRNNBHIRZKCDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a sulfonamide group at the 4-position of the benzene ring, substituted with a 4-methylpiperidin-1-yl moiety. The N-terminal of the benzamide is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene dioxide) group and an isobutyl chain. This structural combination suggests applications in medicinal chemistry, particularly targeting receptors or enzymes sensitive to sulfonamide-based ligands .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S2/c1-16(2)14-23(19-10-13-29(25,26)15-19)21(24)18-4-6-20(7-5-18)30(27,28)22-11-8-17(3)9-12-22/h4-7,16-17,19H,8-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNNBHIRZKCDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC(C)C)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes a tetrahydrothiophene ring, an isobutyl group, and a sulfonamide moiety. Its molecular formula is C18H28N2O5SC_{18}H_{28}N_{2}O_{5}S with a molecular weight of approximately 396.55 g/mol. The presence of various functional groups contributes to its biological reactivity.

PropertyDetails
IUPAC NameThis compound
Molecular Weight396.55 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydrothiophene Ring : Achieved through cyclization reactions.
  • Introduction of the Sulfonamide Group : This step often utilizes sulfonation methods.
  • Attachment of the Isobutyl Group : Conducted via alkylation reactions.
  • Final Coupling : Involves the reaction with the appropriate piperidine derivative.

These synthetic routes require careful optimization to ensure high yield and purity.

The primary biological activity of this compound is associated with its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . By binding to these channels, it facilitates their opening, allowing potassium ions to flow into cells. This mechanism can modulate cellular excitability and neurotransmitter release, which may have implications in various therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The activation of GIRK channels can have neuroprotective outcomes by stabilizing neuronal membranes and reducing excitotoxicity.
  • Antiinflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects through modulation of immune cell activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating conditions such as:

  • Neurological Disorders : Due to its ability to modulate potassium ion flow, it may be beneficial in conditions like epilepsy or Parkinson's disease.
  • Autoimmune Diseases : Similar compounds have shown efficacy in animal models for conditions like rheumatoid arthritis by modulating immune responses.

Example Study

A study published in 2024 demonstrated that derivatives similar to this compound showed significant improvement in bioavailability and therapeutic effects in mouse models for autoimmune diseases . The results indicated a promising safety profile and potential for lower dosage requirements compared to existing treatments.

Scientific Research Applications

The compound is noted for its interaction with G protein-gated inwardly rectifying potassium channels (GIRK channels). By binding to these channels, it facilitates their opening, allowing potassium ions to flow into cells. This action can modulate cellular excitability and neurotransmitter release, suggesting potential applications in neuropharmacology.

Potential Therapeutic Roles

  • Neuropharmacology : The activation of GIRK channels may have implications in treating neurological disorders by enhancing neuronal signaling and reducing excitability.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound may also possess antimicrobial properties .
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activities, making it a candidate for further research in inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Study on GIRK Channel Activation : Research indicates that compounds with similar structures can effectively activate GIRK channels, leading to increased potassium ion influx and subsequent modulation of neurotransmitter release. This suggests a potential role in managing conditions like epilepsy or anxiety disorders.
  • Antimicrobial Evaluation : A series of related compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives exhibiting significant inhibitory concentrations. This points towards the possibility of developing new anti-tubercular agents based on the structural framework of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural components of the target compound with analogs from the provided evidence:

Compound Name Core Structure R1 (Benzamide Substituent) R2 (N-Terminal Group) Key Functional Groups
Target Compound Benzamide 4-((4-Methylpiperidin-1-yl)sulfonyl) N-(1,1-dioxidotetrahydrothiophen-3-yl), N-isobutyl Sulfonamide, sulfone, piperidine
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide Benzamide 4-(hexyloxy) N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(4-isopropylbenzyl) Alkoxy, sulfone
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Benzenesulfonamide 4-(pyrazolopyrimidine-chromene) N-isopropyl Sulfonamide, fluorinated chromene
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide 4-methyl N-(2-anilinopyridin-3-yl) Sulfonamide, aromatic amine
Key Observations:
  • Sulfonamide vs. Alkoxy Groups : The target compound’s 4-((4-methylpiperidin-1-yl)sulfonyl) group likely enhances hydrogen-bonding capacity and electrostatic interactions compared to the alkoxy substituent in ’s analog. This could improve binding affinity to targets like kinases or GPCRs .
  • Piperidine vs. Chromene/Pyrimidine : The 4-methylpiperidinyl group in the target compound introduces a basic nitrogen, contrasting with the planar, aromatic chromene-pyrimidine system in ’s compound. This difference suggests divergent target selectivity (e.g., enzymes vs. nucleic acids) .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~500–550 g/mol ~550–600 g/mol (hexyloxy chain) 616.9 g/mol
Solubility Moderate (sulfone enhances polarity) Low (long hexyloxy chain) Low (bulky fluorinated chromene)
logP ~3.5–4.0 (isobutyl vs. piperidine) ~5.0–5.5 (hydrophobic substituents) ~4.5–5.0 (aromatic fluorination)
Hydrogen Bond Acceptors 8–10 (sulfonamide, sulfone, amide) 6–7 (amide, sulfone) 10–12 (multiple heteroatoms)
Implications:
  • The target compound’s balance of polarity (sulfone) and lipophilicity (isobutyl) may optimize blood-brain barrier penetration compared to ’s analog, which has a longer alkoxy chain .
  • The absence of fluorinated aromatic systems (cf. ) reduces metabolic stability risks associated with cytochrome P450 interactions .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

Methodological Answer:
The compound’s synthesis typically involves multi-step coupling reactions. For example, sulfonamide formation can be achieved via reacting 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine, followed by coupling the resulting sulfonyl intermediate with N-isobutyltetrahydrothiophene-3-amine (after oxidation to the 1,1-dioxide form). Key steps include:

  • Sulfonylation : Use of THF or DCM as solvents with a base (e.g., Et₃N) to neutralize HCl byproducts .
  • Amide Coupling : Employ coupling agents like HBTU or BOP-Cl in anhydrous conditions to link the sulfonylbenzamide moiety to the tetrahydrothiophene-dioxide scaffold .
  • Purification : Silica gel chromatography (gradient elution with EtOAc/hexane) or recrystallization from methanol/water mixtures to isolate the final product .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Characterization should combine spectroscopic, chromatographic, and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of aromatic protons (δ 7.8–8.2 ppm for sulfonylbenzamide), tetrahydrothiophene-dioxide protons (δ 2.5–4.0 ppm), and isobutyl/methylpiperidinyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to detect impurities <0.5% .

Advanced: How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:
Contradictions often arise from the compound’s amphiphilic structure (sulfonyl group enhances polarity, while isobutyl/tetrahydrothiophene-dioxide moieties add hydrophobicity). To address this:

  • Solvent Screening : Systematically test binary solvent systems (e.g., DMSO/water, THF/hexane) using dynamic light scattering (DLS) to assess aggregation .
  • Thermodynamic Analysis : Measure solubility parameters (Hansen solubility parameters) and correlate with molecular dynamics simulations to predict optimal solvents .
  • Co-solvency Studies : Additives like cyclodextrins or ionic liquids can enhance aqueous solubility for biological assays .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Methodological Answer:
SAR studies require controlled variation of substituents while maintaining core structural integrity:

  • Variable Groups : Modify the 4-methylpiperidinyl sulfonyl group (e.g., replace with morpholine or thiomorpholine) and the isobutyl chain (e.g., cyclopropyl or tert-butyl analogs) .
  • Activity Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) with IC₅₀ determination via dose-response curves .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) to confirm activity trends and exclude false positives .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:
Leverage molecular docking and MD simulations:

  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., sulfonamide-binding enzymes like carbonic anhydrase) .
  • Free Energy Calculations : Apply MM-GBSA or FEP+ to estimate binding affinities and identify critical residues (e.g., hydrogen bonds with sulfonyl oxygen) .
  • ADMET Prediction : Tools like SwissADME or ProTox-II assess metabolic stability, toxicity risks, and blood-brain barrier permeability .

Advanced: How should researchers address stability discrepancies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC and LC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .
  • Formulation Optimization : Lyophilization or encapsulation in PLGA nanoparticles can enhance stability for in vivo studies .

Advanced: What strategies validate conflicting biological activity data across cell lines or assay formats?

Methodological Answer:

  • Assay Reproducibility : Replicate experiments in ≥3 independent labs using standardized protocols (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Orthogonal Assays : Confirm target engagement via CETSA (cellular thermal shift assay) or Western blotting for downstream signaling markers .
  • Meta-Analysis : Compare data across public databases (ChEMBL, PubChem) to identify outliers and contextualize findings .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of airborne particles .
  • Waste Disposal : Collect organic waste in halogen-approved containers for incineration by licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.